9H-pyrido[3,4-b]indole-1-carbaldehyde
Overview
Description
9H-pyrido[3,4-b]indole-1-carbaldehyde is a heterocyclic compound that belongs to the class of indole derivatives. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with an aldehyde functional group attached to the first carbon of the indole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-pyrido[3,4-b]indole-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of indole derivatives with formylating agents can yield the desired aldehyde compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated synthesis systems, and the use of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 9H-pyrido[3,4-b]indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 9H-pyrido[3,4-b]indole-1-carboxylic acid.
Reduction: 9H-pyrido[3,4-b]indole-1-methanol.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
9H-pyrido[3,4-b]indole-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 9H-pyrido[3,4-b]indole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
9H-pyrido[3,4-b]indole: Lacks the aldehyde functional group but shares the same fused ring system.
Indole-3-carbaldehyde: Contains an indole ring with an aldehyde group at the third position.
9H-pyrido[2,3-b]indole: Another isomer with a different arrangement of the fused rings
Uniqueness: 9H-pyrido[3,4-b]indole-1-carbaldehyde is unique due to its specific structural arrangement and functional group, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQBGSRZQLMDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415722 | |
Record name | 9H-pyrido[3,4-b]indole-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20127-63-3 | |
Record name | 20127-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-pyrido[3,4-b]indole-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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